2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
2-(3-(3,4-Dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidin) substituted with a 3,4-dimethoxyphenethyl group at position 3 and an acetamide moiety at position 1. The compound’s structure combines electron-rich aromatic substituents (dimethoxy groups) with a polar acetamide functional group, which may influence its pharmacokinetic properties, including solubility and membrane permeability.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-18(25)17-13(4-3-8-21-17)23(19(22)26)11-16(20)24/h3-6,8,10H,7,9,11H2,1-2H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSALVUAFRPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound belongs to the class of pyrido[3,2-d]pyrimidin-2,4-dione derivatives and exhibits a unique molecular structure that suggests various therapeutic applications.
Molecular Characteristics
- Molecular Formula : C26H26N4O6
- Molecular Weight : 490.5 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
- InChI Key : JQBNEEREDRMDQO-UHFFFAOYSA-N
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. In vitro studies have shown its potential to induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated effective inhibition of cancer cell proliferation through mechanisms such as:
- Caspase Activation : Induction of caspase-3 activation was observed in related compounds, leading to programmed cell death in tumor cells .
- Cell Cycle Arrest : Certain derivatives exhibited retention in the G0/G1 phase of the cell cycle, suggesting a mechanism for growth inhibition .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrido[3,2-d]pyrimidine derivatives have been reported to exhibit activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell walls or inhibition of essential metabolic pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : It may interact with cellular receptors to modulate signal transduction pathways.
- DNA Intercalation : The structure suggests potential intercalation into DNA strands, affecting gene expression and cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; caspase activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes |
Case Study Insights
Recent studies on related compounds have shown promising results in anticancer research. For example:
- A study demonstrated that certain derivatives with similar structural motifs exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells .
- Mechanistic studies revealed that these compounds could activate apoptotic pathways more effectively than established chemotherapeutics like cisplatin.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with structural similarities to 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant antimicrobial properties.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Studies : In vitro studies have shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potential clinical applications.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
-
Mechanism of Action :
- Inhibition of enzymes involved in DNA replication and repair.
- Intercalation into DNA strands disrupting replication processes.
-
Case Studies :
- Studies involving cancer cell lines like MCF7 (breast cancer) and HCT116 (colon cancer) demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Modification of the molecular structure has shown to enhance antiproliferative effects significantly.
Summary of Findings
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Key enzymes involved in metabolic pathways are inhibited.
- Receptor Interaction : Binding to specific receptors alters signal transduction pathways.
- DNA Interaction : Intercalation into DNA affects gene expression and cellular processes.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin Derivatives
Compounds like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 51d in ) share a similar fused pyrido-pyrimidine core but differ in substitution patterns. For instance, 51d features a piperidine-ethyl-pyrazole substituent at position 8 and a trimethylsilyl-protected hydroxyl group.
Pyrazolo[3,4-d]pyrimidin Analogs
Example 83 () includes a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-4-one substituents. The fluorine atoms and aromatic systems in this compound may increase metabolic stability compared to the dimethoxy groups in the target compound, which are prone to demethylation .
Functional Group Comparisons
Acetamide vs. Thioether Groups
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid () replaces the acetamide with a carboxylic acid. The acetamide in the target compound likely enhances hydrogen-bonding capacity, which could improve target binding affinity compared to the ionizable carboxylic acid group .
Thietan-3-yloxy Substituents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () introduces a sulfur-containing thietane ring. Sulfur atoms can alter electronic properties and metabolic pathways (e.g., cytochrome P450 interactions) compared to the oxygen-rich dimethoxyphenethyl group .
Data Tables
Table 1. Structural and Functional Comparisons
Table 2. Hypothetical Pharmacokinetic Properties
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyphenethyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas fluorine substituents (e.g., in ) improve resistance to oxidative metabolism .
- Acetamide Functionality : Compared to thioether or carboxylic acid groups (Evidences 4, 6), the acetamide likely balances solubility and target engagement, as seen in other pyrimidine-based therapeutics .
- Synthetic Flexibility : The methodologies in (condensation with aromatic aldehydes) and (SN2 reactions with piperidine derivatives) suggest routes to modify the target compound’s substituents for optimized activity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions validated?
The synthesis involves multi-step reactions, including condensation of pyrido-pyrimidine precursors with substituted acetamides. Key steps require temperature control (60–80°C), anhydrous solvents (e.g., DMSO or acetonitrile), and catalysts like DBU for cyclization. Validation includes monitoring reaction progress via TLC and optimizing yields (65–85%) through iterative pH adjustments . Characterization employs , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which physicochemical properties critically influence its bioavailability?
Key properties include logP (2.8–3.5, indicating moderate lipophilicity), aqueous solubility (<10 µM at pH 7.4), and thermal stability (decomposition >200°C). Strategies to improve bioavailability involve co-solvent systems (e.g., PEG-400) or salt formation. Stability under physiological pH (4–8) is assessed via accelerated degradation studies using HPLC .
Q. How is structural purity ensured post-synthesis?
Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Impurities (e.g., unreacted intermediates) are quantified using LC-MS, with preparative chromatography (silica gel or Sephadex) for isolation .
Advanced Research Questions
Q. How can contradictions between computational bioactivity predictions and experimental results be resolved?
Discrepancies often arise from force field limitations in docking simulations (e.g., AutoDock Vina). Validation requires hybrid methods:
- Molecular dynamics (MD) simulations (100 ns trajectories) to assess target binding stability.
- Surface plasmon resonance (SPR) for experimental binding affinity () measurements. For example, a predicted IC of 1.2 µM against kinase X may require SPR validation, with adjustments for solvation effects in simulations .
Q. What methodologies elucidate its mechanism of action in biological systems?
Q. How are structure-activity relationship (SAR) studies designed for analogs?
SAR frameworks include:
- Core modifications : Replacing the pyrido-pyrimidine scaffold with thieno-pyrimidine to assess activity shifts.
- Substituent variation : Systematic alteration of 3,4-dimethoxyphenethyl groups to evaluate steric/electronic effects. Bioassays (e.g., IC determination in enzyme inhibition) are paired with DFT calculations to correlate substituent Hammett parameters with activity .
Q. What in vitro/in vivo models are suitable for evaluating anticancer efficacy?
- In vitro : NCI-60 cell panel screening with dose-response curves (72 hr exposure). Synergy with standard chemotherapeutics (e.g., cisplatin) is tested via Chou-Talalay combination index.
- In vivo : Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) using oral dosing (10–50 mg/kg/day) and PET imaging for metastasis monitoring .
Q. How is metabolic stability assessed during preclinical development?
- Phase I metabolism : Incubation with human liver microsomes (HLMs) and CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., O-demethylation products).
- In silico tools : SwissADME predicts CYP-mediated liabilities, guiding structural tweaks to reduce clearance .
Q. What strategies improve solubility without compromising activity?
- Prodrug design : Phosphate ester derivatives for enhanced aqueous solubility.
- Nanocarrier systems : Liposomal encapsulation (size: 80–120 nm) tested via dynamic light scattering (DLS).
- Co-crystallization : Screening with succinic acid or nicotinamide to form stable co-crystals .
Q. How are batch-to-batch reproducibility challenges addressed?
Critical parameters include:
- Reagent stoichiometry : Precise control (±2%) of 3,4-dimethoxyphenethylamine during coupling.
- Purification protocols : Gradient elution in flash chromatography (hexane/EtOAc to 100% MeOH) with in-line UV monitoring.
- Quality control : Statistical process control (SPC) charts for yield and purity across 10+ batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
